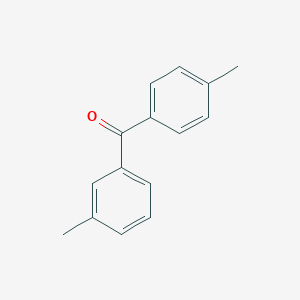

3,4'-Dimethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBXBBWNOELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369349 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-94-8 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dimethylbenzophenone is an organic compound belonging to the diaryl ketone family. Its chemical structure, featuring a benzoyl group attached to a dimethyl-substituted phenyl ring, makes it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a particular focus on its role as a photoinitiator and its potential as a scaffold in medicinal chemistry.

Core Properties of this compound

The fundamental properties of this compound are summarized below. Its CAS Registry Number is 2571-39-3 .[1][2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O[1][2] |

| Molecular Weight | 210.27 g/mol [1][3] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 45-47 °C |

| Boiling Point | 335 °C[4] |

| Solubility | Soluble in methanol, ethanol, and acetone; Insoluble in water.[5] |

| Flash Point | >110 °C (>230 °F) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR (400 MHz, CDCl₃) [6]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.78 | m | Aromatic Protons |

| 7.62 | m | Aromatic Protons |

| 7.56 | m | Aromatic Protons |

| 7.53 | m | Aromatic Protons |

| 7.47 | m | Aromatic Protons |

| 7.22 | d | Aromatic Proton |

| 2.34 | s | Methyl Protons |

| 2.32 | s | Methyl Protons |

Mass Spectrometry (Electron Ionization) [7]

| m/z | Relative Intensity | Assignment |

| 210 | 46.5% | [M]⁺ (Molecular Ion) |

| 133 | 100% | [M - C₆H₅CO]⁺ |

| 105 | 35.8% | [C₆H₅CO]⁺ |

| 77 | 25.4% | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of unsymmetrical benzophenones, adapted for this compound.

Materials:

-

Benzoyl chloride

-

o-Xylene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-xylene in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the pure product and evaporate the solvent to yield the final product.

Caption: Synthesis workflow for this compound.

Applications in Photochemistry

This compound is primarily utilized as a Type II photoinitiator in UV-curable formulations such as inks, coatings, and adhesives.[5]

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon exposure to UV light. The process involves the following steps:

-

UV Absorption: The benzophenone molecule absorbs UV radiation, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.

-

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the co-initiator.

-

Radical Formation: This results in the formation of a ketyl radical from the benzophenone and a reactive radical from the co-initiator.

-

Polymerization: The newly formed radicals initiate the polymerization of monomers and oligomers.

Caption: Mechanism of a Type II photoinitiator.

Potential in Drug Development and Research

While specific biological activity data for this compound is not widely published, the benzophenone scaffold is a well-established privileged structure in medicinal chemistry. Numerous derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The cytotoxicity of some benzophenone derivatives, such as benzophenone-3 (oxybenzone), has been investigated, highlighting the importance of toxicological evaluation for this class of compounds.[8][9] Studies on other benzophenone derivatives have shown potential as antileishmanial agents.[10][11]

The structure of this compound offers several points for further chemical modification, making it a valuable starting material for the synthesis of novel compounds for biological screening. Researchers can explore derivatization of the phenyl rings to modulate the compound's physicochemical properties and biological activity.

Caption: Benzophenone scaffold in medicinal chemistry.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical with established applications in photochemistry and potential as a building block in drug discovery. This guide provides essential technical information to support its use in research and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]

- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]

- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethylbenzophenone [webbook.nist.gov]

- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]

- 6. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]

- 7. 3,4-Dimethylbenzophenone(2571-39-3) MS [m.chemicalbook.com]

- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Synthesis and Characterization of 3,4'-Dimethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3,4'-Dimethylbenzophenone, a substituted aromatic ketone. This document details the chemical properties, spectroscopic data, and a comprehensive experimental protocol for its preparation via Friedel-Crafts acylation. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, with the molecular formula C₁₅H₁₄O, is a white to light yellow crystalline solid at room temperature.[1][2][3] It is soluble in organic solvents such as methanol and dichloromethane.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3-methylphenyl)(4-methylphenyl)methanone | [1] |

| CAS Number | 62261-53-4 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 335 °C | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

Synthesis Methodology: Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction involves the formation of an acylium ion which then attacks the aromatic ring of toluene. Due to the directing effect of the methyl group on the toluene ring (ortho, para-directing), a mixture of isomers is possible, with the para-substituted product, this compound, being a major product.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of 3,4'-Dimethylbenzophenone

This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of 3,4'-Dimethylbenzophenone (3,4'-DMBP). Designed for researchers, scientists, and drug development professionals, this document consolidates available data, outlines relevant experimental methodologies, and presents key mechanistic pathways. Due to the limited availability of direct experimental data for 3,4'-DMBP, this guide also incorporates data from structurally similar analogs, namely 3-methylbenzophenone and 4-methylbenzophenone, to provide a comparative context and reasonable estimations for its photophysical behavior.

Core Photophysical Properties

The photophysical characteristics of this compound are central to understanding its photochemical reactivity. These properties, including absorption and emission profiles, as well as the efficiencies of various excited-state processes, are summarized below.

UV-Visible Absorption

This compound exhibits characteristic absorption bands in the ultraviolet region, arising from n→π* and π→π* electronic transitions. The UV-Vis spectrum in methanol shows two distinct absorption maxima.

Table 1: UV-Visible Absorption Data for this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 258 nm | Data not available | Methanol |

| 340 nm | Data not available | Methanol |

Data sourced from SpectraBase.

Luminescence Properties

Table 2: Comparative Photophysical Data of Methyl-Substituted Benzophenones

| Property | This compound | 3-Methylbenzophenone | 4-Methylbenzophenone |

| Fluorescence | |||

| Emission λmax | Data not available | Data not available | Data not available |

| Quantum Yield (Φf) | Expected to be very low | Data not available | Data not available |

| Phosphorescence | |||

| Emission λmax | Data not available | Data not available | ~450 nm (in rigid media at 77K) |

| Quantum Yield (Φp) | Data not available | Data not available | Data not available |

| Lifetime (τp) | Data not available | Data not available | Data not available |

| Triplet State | |||

| T-T Absorption λmax | Data not available | Data not available | ~535 nm |

| Lifetime (τT) | Data not available | Data not available | ~10 µs (in benzene) |

| ISC Quantum Yield (ΦISC) | Expected to be near unity | Near unity[1] | Near unity[2] |

Note: Data for 3- and 4-methylbenzophenone are included for comparative purposes. The intersystem crossing (ISC) quantum yield for benzophenone itself is near unity, and this is a general characteristic expected for its derivatives.[1][3]

Core Photochemical Properties

The primary photochemical reaction of interest for benzophenones with alkyl substituents on the aromatic ring is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate which can then rearrange.

Intramolecular Hydrogen Abstraction (Photoenolization)

For this compound, the presence of a methyl group in the 3-position (ortho to the carbonyl on one ring) makes it a candidate for photoenolization. Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from the ortho-methyl group, forming a biradical intermediate. This biradical can then collapse to form a photoenol. This process is analogous to what has been observed for 2,4-dimethylbenzophenone.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the photochemical and photophysical properties of aromatic ketones like this compound.

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[4]

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylbenzene (o-xylene) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in portions.

-

Acylating Agent Addition: Add benzoyl chloride dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 3,4'-DMBP.

Methodology:

-

Sample Preparation: Prepare a stock solution of 3,4'-DMBP of a known concentration in a UV-grade solvent (e.g., methanol or cyclohexane). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence and Phosphorescence Spectroscopy

Objective: To determine the emission spectra, quantum yields, and lifetimes of fluorescence and phosphorescence.

Methodology:

-

Sample Preparation: Prepare dilute solutions of 3,4'-DMBP in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. For phosphorescence measurements, the sample is often dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of ethers) and cooled to 77 K using liquid nitrogen.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For lifetime measurements, a pulsed light source and time-correlated single-photon counting (TCSPC) or a multichannel scaler (MCS) for phosphorescence is required.

-

Fluorescence Measurement: Record the emission spectrum by exciting at a wavelength corresponding to an absorption band. The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield.

-

Phosphorescence Measurement: At 77 K, after excitation, the emission is measured after a delay to allow for the decay of any short-lived fluorescence. The phosphorescence lifetime (τp) is determined by monitoring the decay of the emission intensity over time after pulsed excitation.

Laser Flash Photolysis

Objective: To characterize the transient species, particularly the triplet excited state, generated upon photoexcitation.

Methodology:

-

Sample Preparation: Prepare a solution of 3,4'-DMBP in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a monitoring light source (e.g., a xenon lamp) oriented perpendicular to the laser beam. The change in absorbance of the monitoring light after the laser flash is recorded by a monochromator and a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.

-

Measurement: The sample is excited with a short laser pulse. The transient absorption spectrum is recorded at various time delays after the laser flash. The decay kinetics of the transient species are monitored at a specific wavelength (typically the maximum of the transient absorption).

-

Data Analysis: The transient absorption spectrum is used to identify the triplet-triplet absorption maxima. The decay of the transient absorption signal over time is fitted to an appropriate kinetic model (often first-order or second-order) to determine the triplet lifetime (τT).

Conclusion

This compound is an aromatic ketone with photochemical and photophysical properties characteristic of the benzophenone family. Its behavior is dominated by efficient intersystem crossing to the triplet state, which is the primary photoactive species. While direct quantitative data for many of its photophysical parameters are sparse, a comprehensive understanding can be built through a combination of available spectral data, comparison with structural analogs, and the application of well-established experimental methodologies. The potential for intramolecular hydrogen abstraction from the ortho-methyl group presents a key photochemical pathway for this molecule. This technical guide provides a foundational resource for researchers working with this compound and similar compounds, enabling a deeper understanding of their behavior and facilitating further investigation.

References

An In-depth Technical Guide to the Mechanism of 3,4'-Dimethylbenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dimethylbenzophenone is a photoinitiator utilized in various applications, including polymer chemistry and drug development, due to its ability to initiate polymerization upon exposure to ultraviolet (UV) light. As a substituted benzophenone, it is classified as a Type II photoinitiator, operating through a hydrogen abstraction mechanism. This guide provides a comprehensive overview of the fundamental principles governing its function, including its photochemical and photophysical properties. Detailed experimental protocols for its characterization are presented, and the underlying chemical pathways are visualized through signaling diagrams. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages the well-established properties of benzophenone as a benchmark to provide a thorough understanding of its mechanism of action.

Core Photophysical and Photochemical Principles

The photoinitiation process of this compound is governed by a series of photophysical and photochemical events that begin with the absorption of UV radiation.

Light Absorption and Excited State Formation

Upon absorbing a photon of UV light, the this compound molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The efficiency of this absorption is wavelength-dependent and is a key characteristic of the photoinitiator.

Intersystem Crossing to the Triplet State

Following excitation to the S₁ state, the molecule undergoes a highly efficient process called intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁). This triplet state is the primary reactive species in the photoinitiation process. For benzophenone, the quantum yield of this process is nearly unity, and a similar high efficiency is expected for its derivatives.

Hydrogen Abstraction and Radical Generation

The triplet state of this compound is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, typically a co-initiator such as a tertiary amine, the excited photoinitiator abstracts a hydrogen atom. This results in the formation of two radical species: a ketyl radical derived from the benzophenone and a radical from the co-initiator. The co-initiator radical is often the more reactive species that goes on to initiate the polymerization of monomers.

The overall mechanism can be summarized as follows:

-

UV Absorption: DMBP + hν → ¹DMBP*

-

Intersystem Crossing: ¹DMBP* → ³DMBP*

-

Hydrogen Abstraction: ³DMBP* + R-H → DMBP-H• + R•

-

Initiation: R• + M → R-M•

-

Propagation: R-M• + n(M) → R-(M)n+1•

Where:

-

DMBP is this compound

-

hν represents a photon of UV light

-

¹DMBP * is the excited singlet state

-

³DMBP * is the excited triplet state

-

R-H is the hydrogen donor (co-initiator)

-

DMBP-H• is the ketyl radical

-

R• is the initiating radical

-

M is a monomer

Caption: General mechanism of this compound as a Type II photoinitiator.

Quantitative Data

Table 1: Photophysical Properties of Benzophenone (for comparison)

| Property | Value | Conditions |

| λmax (n→π) | ~330-350 nm | In non-polar solvents |

| λmax (π→π) | ~250 nm | In non-polar solvents |

| Molar Extinction Coefficient (ε) at λmax (n→π)* | ~100-200 M⁻¹cm⁻¹ | In non-polar solvents |

| Triplet Energy (ET) | ~69 kcal/mol | - |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | In non-polar solvents |

| Triplet Lifetime (τT) | ~5-20 µs | In benzene |

Note: The presence of electron-donating methyl groups on the phenyl ring of this compound may cause a slight red-shift (bathochromic shift) in the UV-Vis absorption spectrum compared to unsubstituted benzophenone.

Experimental Protocols

Characterizing the photoinitiation efficiency of this compound involves several key experiments.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Prepare a series of solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the monomer system to be used).

-

Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Caption: Workflow for determining the molar extinction coefficient.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction in real-time.

Methodology:

-

Prepare a photopolymerizable formulation containing the monomer(s), this compound, and a co-initiator.

-

Place a thin film of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates).

-

Position the sample in the FTIR spectrometer.

-

Initiate the polymerization by exposing the sample to a UV light source of a specific wavelength and intensity.

-

Simultaneously, record a series of FTIR spectra at regular time intervals.

-

The conversion of the monomer can be determined by monitoring the decrease in the intensity of a characteristic absorption band of the reactive functional group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹).

Caption: Workflow for real-time FTIR analysis of photopolymerization.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the photopolymerization reaction, which is proportional to the rate of polymerization.

Methodology:

-

Place a small, accurately weighed amount of the photopolymerizable formulation into a DSC sample pan.

-

Place the pan in the Photo-DSC instrument.

-

Equilibrate the sample at the desired starting temperature.

-

Expose the sample to UV light of a specific wavelength and intensity.

-

Record the heat flow as a function of time.

-

The rate of polymerization and the total conversion can be determined by integrating the exothermic peak.

Structure-Activity Relationships

The efficiency of this compound as a photoinitiator is influenced by its molecular structure. The presence and position of the methyl groups on the benzophenone backbone can affect:

-

UV Absorption: The methyl groups, being electron-donating, can cause a slight bathochromic (red) shift in the absorption spectrum, potentially allowing for initiation with longer wavelength UV light.

-

Triplet State Reactivity: The electronic effects of the substituents can influence the energy and reactivity of the triplet state, which in turn affects the rate of hydrogen abstraction.

-

Solubility and Compatibility: The methyl groups can enhance the solubility of the photoinitiator in less polar monomer systems, improving the homogeneity of the formulation.

Applications in Research and Development

The use of this compound as a photoinitiator is relevant in several areas of research and development:

-

Drug Delivery: In the development of hydrogel-based drug delivery systems, photopolymerization can be used to encapsulate therapeutic agents. The choice of photoinitiator is critical to ensure biocompatibility and control over the crosslinking process.

-

Biomaterials and Tissue Engineering: Photo-crosslinkable hydrogels are widely used as scaffolds for tissue engineering. The ability to initiate polymerization with spatial and temporal control is essential for creating complex biological structures.

-

Coatings and Adhesives: In industrial applications, UV-curable coatings and adhesives offer rapid curing times and excellent performance properties. The efficiency of the photoinitiator directly impacts the cure speed and the final properties of the material.

Conclusion

This compound functions as a Type II photoinitiator, initiating free radical polymerization through a well-understood mechanism of UV absorption, intersystem crossing, and hydrogen abstraction. While specific quantitative data for this particular derivative is limited, a comprehensive understanding of its behavior can be derived from the extensive knowledge of benzophenone photochemistry. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its photoinitiation efficiency in various formulations. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design and optimization of photopolymerizable systems.

Spectroscopic Profile of 3,4'-Dimethylbenzophenone: A Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-Dimethylbenzophenone, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, offering valuable data for its identification, characterization, and application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| 7.782 | Aromatic Protons |

| 7.616 | Aromatic Protons |

| 7.561 | Aromatic Protons |

| 7.528 | Aromatic Protons |

| 7.467 | Aromatic Protons |

| 7.222 | Aromatic Protons |

| 2.336 | Methyl Protons (-CH₃) |

| 2.315 | Methyl Protons (-CH₃) |

Table 1: ¹H NMR Chemical Shifts of this compound.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the this compound molecule. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).

| Chemical Shift (δ) ppm |

| 196.5 |

| 142.5 |

| 137.9 |

| 135.5 |

| 132.0 |

| 130.6 |

| 129.7 |

| 128.1 |

| 128.0 |

| 20.0 |

| 19.5 |

Table 2: ¹³C NMR Chemical Shifts of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch |

| ~1650 | C=O Carbonyl Stretch |

| ~1600, ~1450 | Aromatic C=C Bending |

Table 3: Key IR Absorption Bands of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is related to the presence of chromophores, particularly the conjugated aromatic system and the carbonyl group. The spectrum was recorded in methanol.

| Wavelength (λmax) (nm) | Solvent |

| 258 | Methanol |

Table 4: UV-Vis Absorption Maxima of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is generally used for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For the thin film method, the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of this compound is prepared using a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1 absorbance units). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The spectrum is scanned over the appropriate wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

Solubility of 3,4'-Dimethylbenzophenone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dimethylbenzophenone is a substituted aromatic ketone of interest in various fields of chemical research and development, including polymer chemistry and as an intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including a detailed experimental protocol for its determination and an illustrative summary of solubility data for its parent compound, benzophenone, due to the current lack of publicly available quantitative data for the title compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Melting Point | 45-47 °C |

| Appearance | White to light yellow crystalline solid |

| CAS Number | 2571-39-3 |

Qualitative solubility information indicates that this compound is soluble in organic solvents such as methanol, ethanol, and acetone, and has low solubility in water.

Quantitative Solubility Data (Illustrative)

Table 1: Mole Fraction Solubility (x₁) of Benzophenone in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | n-Hexane |

| 278.15 | 0.1583 | 0.1987 | 0.4532 | 0.3891 | 0.0452 |

| 283.15 | 0.1876 | 0.2354 | 0.5011 | 0.4325 | 0.0567 |

| 288.15 | 0.2215 | 0.2778 | 0.5523 | 0.4798 | 0.0708 |

| 293.15 | 0.2608 | 0.3265 | 0.6065 | 0.5312 | 0.0881 |

| 298.15 | 0.3061 | 0.3821 | 0.6634 | 0.5865 | 0.1093 |

| 303.15 | 0.3583 | 0.4452 | 0.7225 | 0.6454 | 0.1351 |

| 308.15 | 0.4179 | 0.5163 | 0.7836 | 0.7076 | 0.1662 |

| 313.15 | 0.4856 | 0.5959 | 0.8461 | 0.7725 | 0.2035 |

| 318.15 | 0.5621 | 0.6845 | 0.9095 | 0.8401 | 0.2478 |

Note: This data is for benzophenone, the parent compound of this compound. The presence of two methyl groups on the benzophenone structure will influence its solubility, and therefore, these values should be considered as estimates.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The gravimetric method, an isothermal equilibrium technique, is described here.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solvent and the melting point of the solute.

-

Continue drying until a constant weight of the evaporation dish and the dried solute is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable tolerance (e.g., ±0.0002 g).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the dish and solute minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish and solution minus the final constant weight of the dish and solute.

-

Solubility can then be expressed in various units:

-

g/100 g solvent: (mass of solute / mass of solvent) * 100

-

g/100 mL solvent: (mass of solute / volume of solvent) * 100

-

Mole fraction (x₁): moles of solute / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide on the Electronic Structure and Excited States of 3,4'-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzophenones are a pivotal class of organic compounds, integral to advancements in photochemistry, materials science, and pharmaceutical development. Their utility as photoinitiators, UV filters, and triplet sensitizers is a direct consequence of their unique electronic structure and excited-state dynamics.[1] This technical guide provides a comprehensive overview of the electronic structure and excited states of a specific derivative, 3,4'-Dimethylbenzophenone. While specific experimental photophysical data for this compound are not extensively available in published literature, this guide outlines the established experimental and computational methodologies for its full characterization. Data for the parent benzophenone and related derivatives are presented to provide a comparative framework. This document details the synthesis, spectroscopic analysis, and computational modeling necessary to elucidate the photophysical properties of this compound, offering a roadmap for its investigation and application.

Introduction

Benzophenone and its derivatives are characterized by a diaryl ketone core structure. The introduction of substituents onto the phenyl rings allows for the fine-tuning of their photophysical and photochemical properties.[1] The defining feature of many benzophenones is the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a long-lived triplet excited state (T₁).[2] This triplet state is often the primary photoactive species, responsible for the diverse applications of these compounds.[1] this compound, with methyl groups at the 3 and 4' positions, is expected to exhibit nuanced photophysical behavior due to the electronic and steric effects of these substituents. Understanding these properties is crucial for its potential applications, which may include organic synthesis and photochemistry.[3]

Molecular Structure:

-

IUPAC Name: (3,4-dimethylphenyl)(phenyl)methanone[4]

-

CAS Number: 2571-39-3[3]

-

Molecular Formula: C₁₅H₁₄O[4]

-

Molecular Weight: 210.27 g/mol [4]

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of unsymmetrical benzophenones.[7][8]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). The suspension is cooled to 0 °C in an ice bath.

-

Formation of Acylium Ion: A solution of 3,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion electrophile.

-

Electrophilic Aromatic Substitution: Benzene (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).

-

Quenching: The reaction mixture is cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with CH₂Cl₂. The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[7]

Electronic Structure and Spectroscopic Properties

The electronic structure of benzophenones dictates their interaction with light. The absorption of UV light promotes the molecule to an excited singlet state, initiating a series of photophysical processes.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states. For benzophenones, two main absorption bands are typically observed: a strong π→π* transition at shorter wavelengths and a weaker, often overlapping, n→π* transition at longer wavelengths.[9]

Table 1: Representative UV-Visible Absorption Data for Benzophenone Derivatives

| Compound | Solvent | λ_max (n→π) (nm) | λ_max (π→π) (nm) | Molar Absorptivity (ε) at π→π* (M⁻¹cm⁻¹) |

| Benzophenone | n-Hexane | ~347 | 248 | ~20,000 |

| Benzophenone | Ethanol | ~334 | 252 | ~18,000 |

| 4-Methylbenzophenone | Cyclohexane | ~340 | 255 | Not Reported |

| 4,4'-Dimethylbenzophenone | Ethanol | Not Reported | 265 | Not Reported |

Experimental Protocol: UV-Visible Absorption Spectroscopy

This is a general procedure for obtaining the UV-Vis absorption spectrum of a benzophenone derivative.[2]

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the purified solid and dissolving it in a known volume of a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). A series of dilutions are then made to prepare solutions of varying concentrations (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M).

-

Measurement: The spectrophotometer is blanked using the pure solvent in a quartz cuvette. The absorbance of each prepared solution is then measured over a wavelength range of approximately 200-450 nm.

-

Data Analysis: The wavelength of maximum absorbance (λ_max) for each electronic transition is identified. The molar absorptivity (ε) is calculated at the λ_max of the strong π→π* transition using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Excited State Dynamics

Upon absorption of a photon, this compound will be promoted to an excited singlet state (S₁). The fate of this excited state is central to its photochemical behavior.

Jablonski Diagram for Benzophenones

The key photophysical processes for benzophenones are illustrated in the following diagram.

Caption: Key photophysical pathways for a typical benzophenone derivative.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence is the emission of light from the decay of the S₁ state to the ground state (S₀), while phosphorescence is emission from the T₁ state. For benzophenones, fluorescence is typically very weak due to the rapid and efficient intersystem crossing to the triplet state.[2] Consequently, phosphorescence is the dominant emission process, though it is often only observed at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay pathways.[2]

Table 2: Representative Photophysical Data for Benzophenone

| Property | Solvent/Condition | Value |

| Fluorescence Quantum Yield (Φ_f) | Benzene | < 0.01 |

| Intersystem Crossing Quantum Yield (Φ_isc) | Benzene | ~1.0 |

| Phosphorescence λ_max | EPA (77 K) | ~450 nm |

| Phosphorescence Lifetime (τ_p) | EPA (77 K) | ~5 ms |

Experimental Protocol: Phosphorescence Spectroscopy

This protocol describes a typical phosphorescence measurement for a benzophenone.[2]

-

Sample Preparation: A dilute solution (e.g., 10⁻⁴ M) of this compound is prepared in a suitable glass-forming solvent, such as a 2-methyltetrahydrofuran or an ethanol/methanol mixture.

-

Instrumentation: A spectrofluorometer equipped with a phosphorescence accessory and a liquid nitrogen dewar is used.

-

Measurement: The sample, in a quartz phosphorescence tube, is placed in the dewar and cooled to 77 K with liquid nitrogen. The instrument is set to phosphorescence mode, which introduces a delay between the excitation pulse and the start of detection to eliminate short-lived fluorescence. An excitation wavelength corresponding to an absorption band (e.g., the n→π* transition) is selected, and the emission spectrum is scanned.

-

Lifetime Measurement: For phosphorescence lifetime (τ_p), the decay of the emission intensity at the phosphorescence maximum is recorded over time after the excitation source is turned off. The decay curve is then fitted to a first-order exponential decay to determine the lifetime.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the electronic structure and excited-state properties of molecules like this compound.

Computational Workflow

Caption: A typical workflow for the computational study of this compound.

Theoretical Methods

-

Density Functional Theory (DFT): Used to optimize the ground-state geometry of the molecule and calculate properties such as orbital energies (HOMO, LUMO). A common functional for such calculations is B3LYP with a basis set like 6-31G(d).[9]

-

Time-Dependent Density Functional Theory (TD-DFT): This is the workhorse method for calculating vertical excitation energies, which correspond to the maxima in the absorption spectrum. TD-DFT also provides oscillator strengths (related to the intensity of absorption) and the character of the excited states (e.g., n→π* or π→π*).[10][11][12][13]

Table 3: Representative Computational Protocol Parameters

| Step | Method | Functional/Basis Set | Purpose |

| Geometry Optimization | DFT | B3LYP/6-31G(d) | Find the lowest energy structure of the ground state. |

| Frequency Analysis | DFT | B3LYP/6-31G(d) | Confirm the optimized structure is a true minimum (no imaginary frequencies). |

| Excited State Calculation | TD-DFT | B3LYP/6-31G(d) | Calculate vertical excitation energies (absorption maxima) and oscillator strengths. |

Conclusion

While specific, published quantitative data on the electronic and excited-state properties of this compound are sparse, a robust framework for its complete characterization exists. The synthetic route via Friedel-Crafts acylation is well-established. Standard spectroscopic techniques, including UV-Vis absorption and low-temperature phosphorescence, can elucidate its fundamental photophysical parameters. In parallel, computational methods such as DFT and TD-DFT offer a powerful predictive tool to understand its electronic structure, simulate its absorption spectrum, and probe the nature of its key excited states. The combined application of these experimental and theoretical protocols will enable a thorough understanding of this compound, paving the way for its rational application in relevant fields of science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]

- 4. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

- 9. scialert.net [scialert.net]

- 10. benasque.org [benasque.org]

- 11. members.cecam.org [members.cecam.org]

- 12. benasque.org [benasque.org]

- 13. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and Computational Studies of 3,4'-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzophenones are a pivotal class of organic compounds, recognized for their diverse applications in photochemistry, polymer science, and medicinal chemistry. Their utility is intrinsically linked to their electronic and structural properties, which can be finely modulated by substituent groups on the phenyl rings. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 3,4'-Dimethylbenzophenone. By integrating experimental data with computational models, this document offers a framework for understanding its molecular structure, spectroscopic behavior, and electronic characteristics, thereby facilitating its potential application in scientific research and drug development.

Introduction

This compound (C₁₅H₁₄O) is an aromatic ketone characterized by a central carbonyl group connecting a phenyl ring and a 3,4-dimethylphenyl ring.[1] Understanding the interplay between its structure and electronic properties is crucial for predicting its behavior and designing new applications. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate these properties at a molecular level, complementing and guiding experimental work.[2] This guide details the standard experimental and computational protocols used to characterize this molecule and presents its known data alongside representative theoretical data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3,4-dimethylphenyl)-phenylmethanone | [1] |

| CAS Number | 2571-39-3 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | Crystals | [3] |

| Melting Point | 45-47 °C | [3] |

Molecular Structure and Geometry

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. This process is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[4][5] The resulting optimized structure provides key parameters like bond lengths and bond angles.

Table 2: Representative Geometrical Parameters (Experimental X-ray Data for 4,4'-Dimethylbenzophenone)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.221 | C-C-C (ring avg.) | ~120 |

| C-C (keto) | 1.490 | C-C=O | ~120 |

| C-C (ring avg.) | 1.390 | Torsion Angle (°) | Value |

| C-CH₃ | 1.510 | Phenyl Ring 1 Twist | 22.6 |

| Phenyl Ring 2 Twist | 32.2 | ||

| (Data sourced from the X-ray structure of 4,4'-Dimethylbenzophenone) |

The key structural feature of benzophenones is their non-planar geometry, where the two phenyl rings are twisted out of the plane of the central carbonyl group. These torsion angles, noted in Table 2 for the 4,4'-isomer, are critical as they influence the degree of π-electron delocalization, which in turn affects the molecule's electronic and spectroscopic properties.

Caption: 2D structure of this compound.

Methodologies: Experimental and Computational

A synergistic approach combining experimental characterization with theoretical calculations provides the most robust understanding of a molecule.

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer on solid samples (e.g., KBr pellets or melt) in the 4000–400 cm⁻¹ range.[1][6] FT-Raman spectra are often acquired using an Nd:YAG laser with an excitation wavelength of 1064 nm to complement the IR data.[7][8]

-

UV-Vis Spectroscopy: Electronic absorption spectra are measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable UV-grade solvent, such as methanol or ethanol, and the spectrum is recorded over a range of approximately 200–800 nm.[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10][11]

Computational Workflow

Theoretical investigations typically follow a standardized workflow to ensure systematic and reproducible results. This workflow is crucial for calculating the properties discussed in subsequent sections.

Caption: A typical workflow for computational analysis.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is essential for identifying functional groups. The most characteristic vibration in benzophenones is the C=O stretching mode, which typically appears as a strong band in the IR spectrum. DFT frequency calculations are used to assign the observed experimental bands to specific vibrational modes based on the Potential Energy Distribution (PED).

Table 3: Key Vibrational Frequencies for Benzophenones (cm⁻¹)

| Assignment | Experimental Range (Benzophenone)[6] | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |

| C-H Stretch (Methyl) | 2980 - 2850 | Symmetric and asymmetric stretching of C-H in CH₃ groups. |

| C=O Stretch | ~1654 | Strong stretching vibration of the central carbonyl group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the aromatic rings. |

| C-H Bending | 1450 - 1000 | In-plane and out-of-plane bending of C-H bonds. |

| C-C-C Bending | 1000 - 650 | "Fingerprint" region with complex ring deformations. |

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts are sensitive to the electron density around the nucleus. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

Table 4: Experimental ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic Protons | 7.22 - 7.78 | CDCl₃ | [10] |

| Methyl Protons (CH₃) | 2.31, 2.33 | CDCl₃ | [10] |

The aromatic protons of this compound appear in the typical downfield region of 7.22-7.78 ppm.[10] The two methyl groups are observed as distinct signals around 2.3 ppm, confirming their different chemical environments. For ¹³C NMR, the carbonyl carbon is expected to resonate significantly downfield (190-230 ppm), with aromatic carbons in the 115-160 ppm range and aliphatic methyl carbons around 5-40 ppm.[11]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Benzophenones typically exhibit two main absorption bands corresponding to the n→π* transition of the carbonyl lone pair electrons and the π→π* transition of the aromatic system. Time-Dependent DFT (TD-DFT) is the standard method for calculating theoretical absorption spectra.

Table 5: Experimental UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Transition Type (Probable) | Reference |

| Methanol | ~252 | π→π | |

| Methanol | ~340 | n→π | |

| (Note: Specific λ_max values can vary slightly based on solvent and concentration) |

Computational Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

Caption: HOMO-LUMO energy gap diagram.

Table 6: Representative DFT-Calculated Electronic Properties for Substituted Benzophenones

| Property | Representative Value | Significance | Reference(s) |

| E_HOMO | ~ -6.2 eV | Electron-donating ability | |

| E_LUMO | ~ -1.5 eV | Electron-accepting ability | |

| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability | |

| (Values are illustrative, based on DFT studies of similar benzophenones) |

Molecular Electrostatic Potential (MEP)

An MEP surface map visualizes the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. For benzophenones, the most negative potential (red/yellow) is typically localized over the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. The hydrogen atoms of the phenyl rings exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge delocalization and intramolecular interactions. It quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. In benzophenones, significant interactions typically occur between the lone pair orbitals of the carbonyl oxygen (n_O) and the antibonding π* orbitals of the phenyl rings, confirming charge delocalization.

Nonlinear Optical (NLO) Properties

NLO properties are crucial for applications in optoelectronics. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are potential candidates for NLO materials. These properties are calculated using DFT methods.

Applications in Drug Development: Molecular Docking

Computational studies are invaluable in modern drug discovery. Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For benzophenone derivatives, docking studies can identify potential biological targets, such as enzymes or receptors, and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information guides the design of more potent and selective inhibitors.

Caption: General workflow for a molecular docking study.

Conclusion

The combination of experimental spectroscopy and theoretical computations provides a powerful, multi-faceted approach to understanding the properties of this compound. DFT and TD-DFT calculations offer profound insights into its geometry, vibrational modes, and electronic behavior, which are validated by experimental data. Analyses such as HOMO-LUMO, MEP, and NBO further elucidate its reactivity and intramolecular interactions. This integrated strategy is not only fundamental for basic research but also accelerates the drug discovery process by enabling the rational design and screening of novel molecules with desired biological activities.

References

- 1. Proton-Based Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton-detected fast-magic-angle spinning NMR of paramagnetic inorganic solids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 12. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways and Products of 3,4'-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the degradation of 3,4'-Dimethylbenzophenone are limited in publicly available literature. This guide provides a comprehensive overview of predicted degradation pathways and products based on the well-documented degradation of structurally similar benzophenone derivatives. The experimental protocols and data presented are generalized from studies on related compounds and are intended to serve as a foundational resource for initiating investigations into the degradation of this compound.

Introduction

This compound is an organic compound characterized by a benzophenone core with methyl groups at the 3 and 4' positions.[1] Benzophenones are a class of compounds widely used as UV filters in cosmetics and sunscreens, and as photoinitiators in industrial applications.[2] Due to their widespread use, the environmental fate and degradation of benzophenone derivatives are of significant interest to researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries. Understanding the degradation pathways and the resulting products is crucial for assessing their environmental persistence, potential toxicity, and for the development of stable formulations.

This technical guide synthesizes the current understanding of benzophenone degradation to propose the likely degradation pathways for this compound. It covers photodegradation, biodegradation, and chemical degradation, providing detailed experimental methodologies and data from analogous compounds to inform future research.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key mechanisms, primarily involving oxidation of the methyl groups and hydroxylation of the aromatic rings. The central carbonyl group and the phenyl rings form a conjugated system that influences the reactivity of the molecule.

Photodegradation

While many benzophenone derivatives are designed to be photostable, they can undergo degradation, particularly through indirect photolysis involving reactive oxygen species (ROS).[3] Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading benzophenones.[4]

Key anticipated photodegradation reactions for this compound include:

-

Hydroxylation of the Aromatic Rings: The addition of hydroxyl radicals to the phenyl rings is a common degradation pathway for benzophenone derivatives.[4]

-

Oxidation of Methyl Groups: The methyl groups are susceptible to oxidation, potentially forming hydroxymethyl, aldehyde, and carboxylic acid functionalities.

-

Cleavage of the Carbonyl Bridge: Under aggressive oxidative conditions, the bond between the carbonyl carbon and one of the phenyl rings can be cleaved.

Below is a proposed photodegradation pathway for this compound initiated by hydroxyl radicals.

Biodegradation

Microbial degradation of benzophenone derivatives often involves hydroxylation and the oxidation of substituents.[5] While specific studies on this compound are not available, the biodegradation of related compounds suggests that aerobic and anaerobic microorganisms can metabolize this compound.

Anticipated biodegradation steps include:

-

Oxidation of Methyl Groups: Similar to photodegradation, microbial enzymes, such as monooxygenases and dioxygenases, can oxidize the methyl groups to primary alcohols, then to aldehydes, and finally to carboxylic acids.

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings.

-

Ring Cleavage: Subsequent enzymatic reactions can lead to the cleavage of the aromatic rings, breaking down the molecule into smaller, more biodegradable compounds.

The following diagram illustrates a potential microbial degradation pathway.

References

- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 3,4'-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3,4'-Dimethylbenzophenone (CAS No. 2571-39-3). The content is structured to meet the needs of researchers, scientists, and drug development professionals by presenting detailed data, experimental protocols, and visual representations of key concepts.

Chemical and Physical Properties

This compound is an aromatic ketone. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 335 °C | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in methanol | [3] |

| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone | [1][2] |

| CAS Number | 2571-39-3 | [1] |

| EC Number | 219-916-9 |

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound has a harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Information

Acute Toxicity

No specific LD50 data for acute oral, dermal, or inhalation toxicity of this compound were found. For the broader class of benzophenones, acute toxicity is generally low.

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant (Category 2).[1] This classification is likely based on in vivo or in vitro studies. While the specific data for this compound are not available, the general mechanism of chemical-induced skin irritation involves disruption of the skin barrier and the release of pro-inflammatory mediators.

Eye Irritation: It is also classified as causing serious eye irritation (Category 2).[1] This indicates that direct contact with the eyes can cause significant, but reversible, damage.

Respiratory Irritation: The classification of Specific Target Organ Toxicity - Single Exposure (Category 3) suggests that inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are standardized through organizations like the Organisation for Economic Co-operation and Development (OECD). The following sections describe the standard methodologies that would be used to assess the health hazards of this compound.

Skin Irritation: In Vivo (OECD 404)

This protocol describes the procedure for assessing the potential of a substance to cause skin irritation.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

A 0.5 g amount of the test substance (if solid) is moistened with a small amount of a suitable vehicle and applied to a small area (approximately 6 cm²) of the skin under a gauze patch.

-

The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

Dermal reactions are evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: Observations are scored on a scale of 0 (no effect) to 4 (severe effect). The mean scores for each effect are calculated to determine the irritation category.

Eye Irritation: In Vivo (OECD 405)

This protocol is designed to determine the potential of a substance to cause eye irritation or damage.

-

Test System: Healthy, adult albino rabbits.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

-

The eyelids are held together for approximately one second.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Scoring: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, and the effects are scored. The reversibility of any observed lesions is also assessed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (OECD 439)

As an alternative to animal testing, in vitro methods using reconstructed human epidermis models like EpiDerm™ are available.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue culture that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the surface of the tissue culture.

-

After a defined exposure period, the substance is removed by washing.

-

The viability of the tissue is then measured, typically using a colorimetric assay such as the MTT assay.

-

-

Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Signaling Pathways and Experimental Workflows